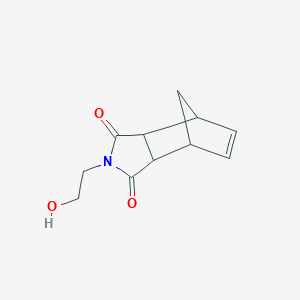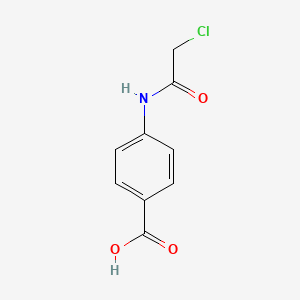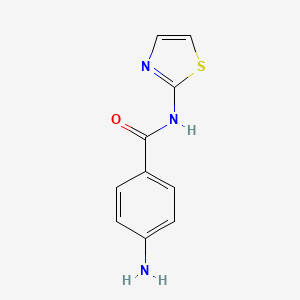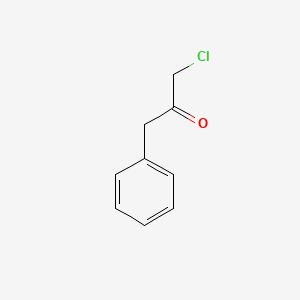
1-クロロ-3-フェニルアセトン
概要
説明
1-Chloro-3-phenylacetone (1-CPA) is a synthetic organic compound with a variety of uses in research, industrial, and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and low toxicity. 1-CPA is an important starting material for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.
科学的研究の応用
薬理学的治療用途
“1-クロロ-3-フェニルアセトン”はカルコンの誘導体です . カルコンは既存の文献でよく調べられており、抗菌、抗真菌、抗炎症、抗がん特性が実証されています . カルコンの環に存在する反応性α,β-不飽和系は、さまざまな潜在的な薬理学的特性を示しました .
抗炎症剤
フッ素または塩素基を持つカルコン化合物は、抗炎症剤として高い効力を有します . これらは、参照薬であるインドメタシンよりも強力である可能性があります .
抗菌活性
いくつかのカルコン化合物は、抗生物質耐性発達経路のさまざまな標的を阻害することができます . そのため、これらは耐性を克服し、細菌は抗菌化合物に対して感受性になります .
抗真菌活性
カルコンは抗真菌特性を示してきました . このため、“1-クロロ-3-フェニルアセトン”は、この分野におけるさらなる研究のための潜在的な候補です。
抗がん特性
カルコンは抗がん特性を示しています . したがって、“1-クロロ-3-フェニルアセトン”は、がん治療研究の潜在的な候補となり得ます。
酵素阻害活性
カルコンの環に存在する反応性α,β-不飽和系は、酵素に対する阻害活性を示しました . このため、“1-クロロ-3-フェニルアセトン”は、この分野の研究のための潜在的な候補です。
酵素工学におけるグリーン代替
危険な物質の使用を回避し、その結果、有毒廃棄物の発生を防ぐために、フェニルアセトンモノオキシゲナーゼ(PAMO)の変異体が研究で得られました . “1-クロロ-3-フェニルアセトン”は、そのようなグリーン代替のための潜在的な候補となり得ます。
抗原虫および抗フィラリア活性
カルコンは抗原虫および抗フィラリア活性を示しています . このため、“1-クロロ-3-フェニルアセトン”は、これらの分野における研究のための潜在的な候補です。
Safety and Hazards
When handling 1-Chloro-3-phenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
作用機序
Target of Action
1-Chloro-3-phenylacetone is an organic compound
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-phenylacetone can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
生化学分析
Cellular Effects
1-Chloro-3-phenylacetone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, 1-Chloro-3-phenylacetone can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of 1-Chloro-3-phenylacetone involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, 1-Chloro-3-phenylacetone can bind to specific receptors and modulate their activity, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-3-phenylacetone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 1-Chloro-3-phenylacetone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-phenylacetone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1-Chloro-3-phenylacetone can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in biochemical and physiological parameters .
Transport and Distribution
The transport and distribution of 1-Chloro-3-phenylacetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, 1-Chloro-3-phenylacetone can accumulate in specific cellular compartments, influencing its localization and activity .
特性
IUPAC Name |
1-chloro-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHSOXYJMSVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284738 | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-38-2 | |
| Record name | 937-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



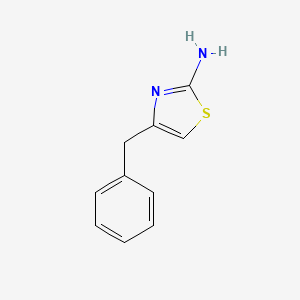
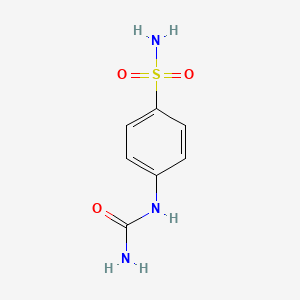
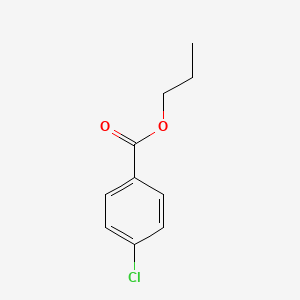

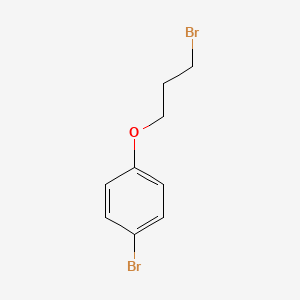

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
